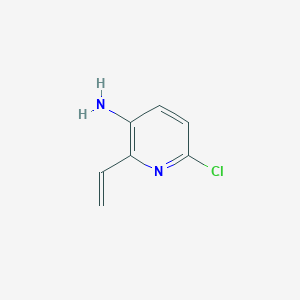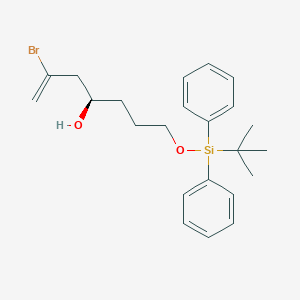
(R)-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol is a complex organic compound that features a bromine atom, a tert-butyldiphenylsilyl group, and a hept-1-en-4-ol backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol typically involves multiple steps, starting from simpler precursors. One common route involves the protection of a hept-1-en-4-ol derivative with a tert-butyldiphenylsilyl group, followed by bromination at the 2-position. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The double bond in the hept-1-en-4-ol backbone can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., PCC, Dess-Martin periodinane), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, hydrogenation catalysts (e.g., Pd/C), solvents (e.g., ethanol).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Reduction: Saturated alcohol derivatives.
Aplicaciones Científicas De Investigación
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol depends on its specific application. In chemical reactions, the bromine atom and the tert-butyldiphenylsilyl group play crucial roles in directing reactivity and selectivity. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol: Unique due to the presence of both a bromine atom and a tert-butyldiphenylsilyl group.
®-2-Bromo-7-((tert-butyldimethylsilyl)oxy)hept-1-en-4-ol: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
®-2-Bromo-7-((trimethylsilyl)oxy)hept-1-en-4-ol: Features a trimethylsilyl group, making it less bulky compared to tert-butyldiphenylsilyl.
Uniqueness
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol stands out due to the steric and electronic effects imparted by the tert-butyldiphenylsilyl group, which can influence its reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
784194-08-7 |
|---|---|
Fórmula molecular |
C23H31BrO2Si |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
(4R)-2-bromo-7-[tert-butyl(diphenyl)silyl]oxyhept-1-en-4-ol |
InChI |
InChI=1S/C23H31BrO2Si/c1-19(24)18-20(25)12-11-17-26-27(23(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,20,25H,1,11-12,17-18H2,2-4H3/t20-/m1/s1 |
Clave InChI |
JFCWNGPAJMISHU-HXUWFJFHSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H](CC(=C)Br)O |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC(=C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


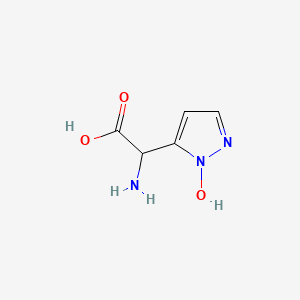
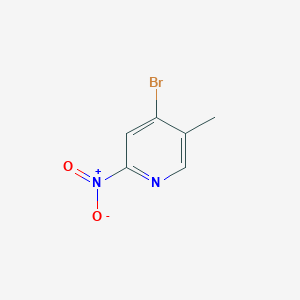
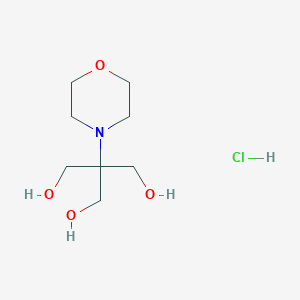
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
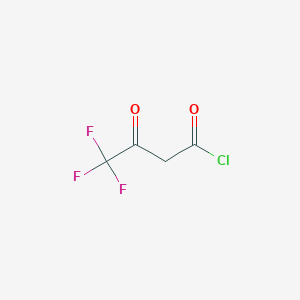

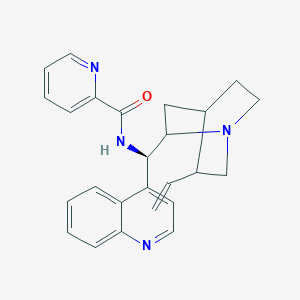

![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)

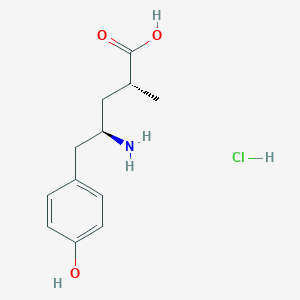
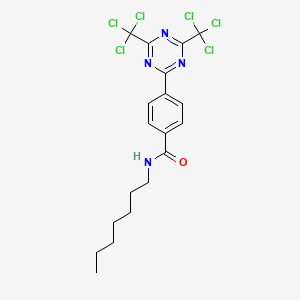
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
